molecular formula C12H16O3 B12549119 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane CAS No. 142860-84-2

2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane

Cat. No.: B12549119
CAS No.: 142860-84-2
M. Wt: 208.25 g/mol
InChI Key: ZOTQIPMMMCLNGW-UHFFFAOYSA-N
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Description

2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is an organic compound with the molecular formula C12H16O3 This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2-{2-[(4-methoxyphenyl)methoxy]ethyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane typically involves the reaction of 4-methoxybenzyl alcohol with an epoxide precursor. One common method involves the use of a base-catalyzed epoxidation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like hydrogen peroxide or a peracid. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the formation of the desired oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted ethers or alcohols.

Scientific Research Applications

2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.

    Medicine: Research into the compound’s potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the synthesis of complex organic molecules and in biological systems where it can interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-Methoxyphenyl isocyanate
  • 4-Methoxyphenethylamine

Uniqueness

2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane is unique due to its specific combination of an oxirane ring and a 4-methoxyphenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

142860-84-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[2-[(4-methoxyphenyl)methoxy]ethyl]oxirane

InChI

InChI=1S/C12H16O3/c1-13-11-4-2-10(3-5-11)8-14-7-6-12-9-15-12/h2-5,12H,6-9H2,1H3

InChI Key

ZOTQIPMMMCLNGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCC2CO2

Origin of Product

United States

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